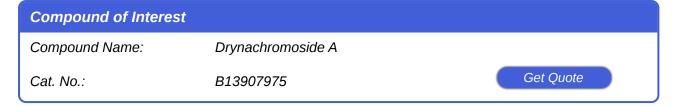


# Drynachromoside A CAS number and database information

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## In-Depth Technical Guide to Drynachromoside A

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details: Drynachromoside A

**Drynachromoside A** is a chromone glycoside first isolated from the rhizomes of Drynaria fortunei. Its chemical structure and biological activity have garnered interest within the scientific community, particularly in the field of bone biology. This technical guide provides a comprehensive overview of its known properties, biological effects, and the methodologies used for its characterization.

#### **Chemical Identification and Database Information**

The Chemical Abstracts Service (CAS) has assigned the number 1507388-29-5 to **Drynachromoside A**.[1] It is cataloged by suppliers of natural products and reference standards, such as ChemFaces.[1] The primary source of this compound is the herb Drynaria fortunei.[1]



Database/Identifier	Information
CAS Number	1507388-29-5
Source Organism	Drynaria fortunei
Compound Class	Chromone Glycoside
Known Suppliers	ChemFaces

#### **Biological Activity and Experimental Data**

The primary reported biological activity of **Drynachromoside A** is its effect on the proliferation of pre-osteoblastic MC3T3-E1 cells.

#### Effect on MC3T3-E1 Cell Proliferation

Initial studies have demonstrated that **Drynachromoside A** exhibits biochemical effects on the proliferation of MC3T3-E1 cells.[1][2] This activity was first reported in a study published in the journal Fitoterapia in 2013, which detailed the isolation and characterization of **Drynachromoside A**. The study concluded that **Drynachromoside A** influenced the proliferation of these cells.[1][2]

While the initial publication qualitatively describes this proliferative effect, specific quantitative data such as concentration-response curves or EC50 values for the isolated **Drynachromoside A** are not detailed in the readily available abstracts. Further investigation of the full-text article is recommended to obtain these specific data points.

#### **Experimental Protocols**

The following sections detail the generalized experimental methodologies relevant to the reported biological activities of **Drynachromoside A**.

## Isolation and Structure Elucidation of Drynachromoside A

The isolation of **Drynachromoside A** from the dried rhizomes of Drynaria fortunei was achieved through bio-assay guided screening. The structural elucidation of the compound was



performed using physico-chemical and spectroscopic methods.[2]

#### **Cell Proliferation Assay (MTT Assay)**

The effect of **Drynachromoside A** on the proliferation of MC3T3-E1 cells was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a standard method for assessing cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

#### General Protocol:

- Cell Seeding: MC3T3-E1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Drynachromoside A**. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
- Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the effect of **Drynachromoside A** on cell proliferation.

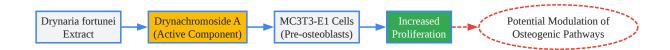
## **Signaling Pathways**



The precise signaling pathways modulated by isolated **Drynachromoside A** have not yet been fully elucidated in the available literature. However, based on the known effects of Drynaria fortunei extracts on osteoblasts, potential pathways of interest include those central to osteogenesis.

Extracts from Drynaria fortunei, the source of **Drynachromoside A**, have been shown to influence key markers of osteoblast differentiation, suggesting a potential interaction with signaling pathways that regulate bone formation.

## Logical Relationship: From Plant Extract to Potential Cellular Mechanism



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Caption: Logical flow from the source plant to the observed cellular effect and hypothesized pathway involvement of **Drynachromoside A**.

Further research is required to definitively identify and characterize the specific signaling cascades activated or inhibited by **Drynachromoside A** in osteoblasts. Investigating its effects on pathways such as the Bone Morphogenetic Protein (BMP) signaling pathway and the Wnt/β-catenin signaling pathway would be a logical next step in understanding its mechanism of action.

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#### References

• 1. Drynachromoside A | CAS:1507388-29-5 | Manufacturer ChemFaces [chemfaces.com]



- 2. Two new chromone glycosides from Drynaria fortunei PubMed [pubmed.ncbi.nlm.nih.gov]
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